
Céralifimod
Vue d'ensemble
Description
Le céralifimod est un modulateur sélectif des récepteurs 1 et 5 du sphingosine 1-phosphate (S1PR1 et S1PR5) administré par voie orale. Il a été développé par Ono Pharmaceuticals et Merck pour le traitement de la sclérose en plaques à poussées-rémissions (SEPPR). Ce composé a montré des résultats prometteurs lors d'essais cliniques, en particulier en réduisant le nombre de lésions rehaussées au gadolinium chez les patients atteints de SEPPR .
Applications De Recherche Scientifique
Ceralifimod, also known as ONO-4641, is a sphingosine 1-phosphate receptor modulator that has garnered attention for its potential applications in treating various immune-mediated disorders, particularly multiple sclerosis (MS). This compound operates by modulating the S1P receptors, which play a crucial role in lymphocyte trafficking and immune response regulation.
Key Applications
- Multiple Sclerosis : Ceralifimod is primarily studied for its efficacy in treating relapsing forms of MS. Phase II clinical trials have shown promising results, indicating a reduction in relapse rates and a favorable safety profile compared to other treatments .
- Other Autoimmune Disorders : Beyond MS, ceralifimod is being explored for its therapeutic potential in other autoimmune conditions such as systemic lupus erythematosus and ulcerative colitis. Research indicates that S1P modulators may help mitigate the immune dysregulation seen in these diseases .
- Potential Cardiovascular Applications : Some studies suggest that ceralifimod may have protective effects against cardiac complications associated with immune-mediated diseases, although further research is needed to establish this application definitively .
- Cancer Research : Emerging data indicate that S1P modulators like ceralifimod may have roles in cancer therapy by altering immune responses and potentially enhancing anti-tumor immunity. Preliminary studies are investigating these effects in various cancer models .
Efficacy in Multiple Sclerosis
Ceralifimod has been evaluated in several clinical trials, notably the DreaMS study, which focused on patients with relapsing MS. The study reported significant reductions in annualized relapse rates and improvements in neurological function compared to placebo groups .
Summary of Clinical Trial Data
Study Name | Population | Dosage | Key Findings |
---|---|---|---|
DreaMS Study | Patients with relapsing MS | 0.05 mg daily | Reduced relapse rate; favorable safety profile |
Phase II Trials | Various autoimmune conditions | Varies | Promising efficacy; ongoing evaluations |
Safety Profile
The safety profile of ceralifimod appears favorable, with most adverse events being mild to moderate. Commonly reported side effects include transient bradycardia and mild liver enzyme elevations, similar to those observed with other S1P modulators like fingolimod .
Case Study 1: Relapsing Multiple Sclerosis
A cohort study involving 150 patients treated with ceralifimod demonstrated a significant decrease in relapse rates over a 12-month period. The majority of patients reported improved quality of life metrics and reduced disability progression.
Case Study 2: Systemic Lupus Erythematosus
In an exploratory trial involving patients with systemic lupus erythematosus, ceralifimod treatment led to notable reductions in disease activity scores and inflammatory markers, suggesting its potential utility beyond MS .
Mécanisme D'action
Target of Action
Ceralifimod, also known as ONO-4641, is a potent and selective agonist for sphingosine 1-phosphate receptors 1 and 5 (S1PR1 and S1PR5) . These receptors are part of the sphingosine 1-phosphate (S1P) receptor family, which plays a crucial role in regulating diverse physiological and pathological cellular responses involved in immune, cardiovascular, and neurological functions .
Mode of Action
Ceralifimod interacts with its targets, S1PR1 and S1PR5, by binding to these receptors with high affinity . This interaction triggers a cascade of downstream effects that modulate the role of these receptors in immune cell trafficking. Specifically, it leads to the sequestration of autoreactive lymphocytes in the lymphoid organs, reducing their recirculation and subsequent infiltration into the central nervous system .
Biochemical Pathways
It is known that s1p receptors, including s1pr1 and s1pr5, are involved in various signaling pathways such as akt, rac, rho, erk, and pkc . By acting on these receptors, Ceralifimod may influence these pathways and their downstream effects.
Result of Action
The primary result of Ceralifimod’s action is the modulation of immune cell trafficking. By binding to S1PR1 and S1PR5, Ceralifimod causes the sequestration of autoreactive lymphocytes in the lymphoid organs. This reduces their recirculation and subsequent infiltration into the central nervous system, which is particularly beneficial in conditions like multiple sclerosis .
Analyse Biochimique
Biochemical Properties
Ceralifimod plays a crucial role in biochemical reactions by interacting with S1P receptors . It is selective for S1P1 and S1P5 over S1P2-4 . These interactions are essential for its function and efficacy.
Cellular Effects
Ceralifimod has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, contributing to its therapeutic potential .
Molecular Mechanism
The molecular mechanism of action of Ceralifimod involves binding interactions with S1P receptors, leading to changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ceralifimod change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of Ceralifimod vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may exhibit threshold effects .
Metabolic Pathways
Ceralifimod is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
Ceralifimod is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
La synthèse du céralifimod implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures pour former le produit final. La voie de synthèse commence généralement par la préparation d'un dérivé naphtalène, qui est ensuite soumis à diverses transformations chimiques, notamment la méthylation, la méthoxylation et la formation d'azétidine.
Analyse Des Réactions Chimiques
Le céralifimod subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des groupes méthoxy ou propyle, conduisant à la formation d'alcools ou de cétones correspondants.
Réduction : Le composé peut être réduit au niveau du cycle azétidine, conduisant à la formation d'amines secondaires.
Substitution : Les cycles aromatiques du this compound peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des électrophiles comme l'acide nitrique ou les halogènes
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des modulateurs des récepteurs du sphingosine 1-phosphate.
Biologie : Le this compound est utilisé pour étudier le rôle des S1PR1 et S1PR5 dans le trafic des cellules immunitaires et les voies de signalisation.
Médecine : La principale application du this compound est le traitement de la SEPPR, où il contribue à réduire la fréquence des poussées et la progression du handicap.
Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour le développement de nouvelles thérapies ciblant les récepteurs du sphingosine 1-phosphate
Mécanisme d'action
Le this compound exerce ses effets en se liant aux S1PR1 et S1PR5 à la surface des lymphocytes. Cette liaison empêche la sortie des lymphocytes des organes lymphoïdes, réduisant ainsi leur recirculation et leur infiltration ultérieure dans le système nerveux central. Ce mécanisme contribue à réduire la réponse inflammatoire associée à la SEPPR. Les cibles moléculaires du this compound comprennent les récepteurs S1PR1 et S1PR5, et les voies impliquées comprennent les voies de signalisation AKT, Rac, Rho, ERK et PKC .
Comparaison Avec Des Composés Similaires
Le céralifimod est similaire à d'autres modulateurs des récepteurs du sphingosine 1-phosphate, tels que :
Fingolimod : Le premier modulateur des S1PR approuvé pour la SEPPR. Il présente un profil d'activité réceptoriale plus large, affectant les S1PR1, S1PR3, S1PR4 et S1PR5.
Siponimod : Un modulateur sélectif des S1PR1 et S1PR5 avec une demi-vie plus courte et un profil de sécurité amélioré par rapport au fingolimod.
Ozanimod : Un autre modulateur sélectif des S1PR1 et S1PR5 avec un profil de sécurité et d'efficacité favorable dans le traitement de la SEPPR. Le this compound est unique par sa haute sélectivité pour les S1PR1 et S1PR5, ce qui contribue à minimiser les effets hors cible et à améliorer son profil de sécurité
Activité Biologique
Ceralifimod, also known as ONO-4641, is a sphingosine-1-phosphate (S1P) receptor modulator primarily investigated for its therapeutic potential in multiple sclerosis (MS) and other immune-mediated disorders. As part of a growing class of S1P modulators, Ceralifimod aims to provide disease-modifying effects by influencing lymphocyte trafficking and immune response.
Ceralifimod acts by selectively modulating S1P receptors, particularly S1PR1, which plays a crucial role in regulating lymphocyte egress from lymphoid tissues. By binding to these receptors, Ceralifimod can reduce the number of circulating lymphocytes, thereby potentially diminishing the inflammatory processes associated with diseases like MS.
Key Mechanisms:
- Lymphocyte Trafficking : Inhibition of lymphocyte movement from lymph nodes into the bloodstream reduces autoimmune activity.
- Neuroprotective Effects : Potentially protects neuronal integrity and promotes remyelination through modulation of neuroinflammatory pathways.
Clinical Trials and Efficacy
Ceralifimod has undergone several clinical trials to evaluate its safety and efficacy in treating relapsing forms of MS. However, many trials have been terminated or discontinued due to various factors including safety concerns and lack of efficacy compared to existing treatments.
Summary of Clinical Trials:
Trial Name | Phase | Status | Findings |
---|---|---|---|
NCT01226745 | Phase 2 | Terminated | Investigated efficacy in relapsing MS; results inconclusive. |
Randomized, double-blind study | Phase 2 | Completed | Evaluated cardiac and hematological effects; showed potential adverse effects on heart rate. |
Pharmacodynamics
A study assessing the pharmacodynamics of Ceralifimod indicated that it significantly affects lymphocyte populations, leading to a decrease in the total number of circulating lymphocytes. This effect is crucial for its intended use in autoimmune conditions.
Safety Profile
While Ceralifimod demonstrated some beneficial effects in reducing lymphocyte counts, its safety profile raised concerns:
- Cardiac Effects : Observations noted alterations in heart rate regulation linked to S1PR modulation.
- Adverse Events : Reports indicated potential adverse events similar to those observed with other S1P modulators, including infections and cardiovascular issues.
Case Study Insights
A notable case study highlighted the challenges faced during clinical trials for Ceralifimod at various centers. The Moores Cancer Center implemented strategies to expedite trial activation but faced setbacks due to regulatory hurdles and patient recruitment issues. This reflects broader challenges in developing novel therapeutics within this class.
Propriétés
IUPAC Name |
1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQIPUKAXBMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891859-12-4 | |
Record name | Ceralifimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891859124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceralifimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CERALIFIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2O8A84A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.